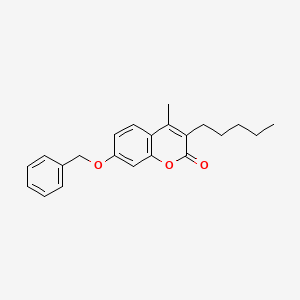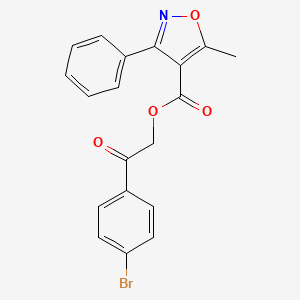![molecular formula C24H18ClNO7 B11703441 3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-(4-クロロフェニル)カルバモイル]-2,3-ジフェニルカルボニルオキシプロパン酸は、クロロフェニル基、カルバモイル基、ジフェニルカルボニルオキシプロパン酸部分を含む独特の構造を特徴とする、複雑な有機化合物です。
準備方法
合成経路と反応条件
3-[N-(4-クロロフェニル)カルバモイル]-2,3-ジフェニルカルボニルオキシプロパン酸の合成は、一般的に容易に入手可能な出発物質から開始する複数のステップを伴います。一般的なアプローチの1つは、4-クロロアニリンとホスゲンを反応させて4-クロロフェニルイソシアネートを生成することです。この中間体は、適切な塩基の存在下で2,3-ジフェニルプロパン酸と反応させて、目的の化合物を得ます。 反応条件には、ジクロロメタンやトルエンなどの溶媒の使用が含まれることが多く、反応は通常、0°Cから室温で行われます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の化合物を得るために使用されます。
化学反応の分析
反応の種類
3-[N-(4-クロロフェニル)カルバモイル]-2,3-ジフェニルカルボニルオキシプロパン酸は、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: クロロフェニル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下での求核剤。
生成される主な生成物
酸化: カルボン酸やケトンの生成。
還元: アミンやアルコールの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学研究への応用
3-[N-(4-クロロフェニル)カルバモイル]-2,3-ジフェニルカルボニルオキシプロパン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 薬物開発や薬理学的薬剤としての潜在的な用途について検討されています。
産業: 特殊化学薬品や材料の製造に使用されます.
科学的研究の応用
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-[N-(4-クロロフェニル)カルバモイル]-2,3-ジフェニルカルボニルオキシプロパン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、安定な複合体を形成することで特定の酵素を阻害し、それによって酵素の活性部位を遮断し、基質の結合を防ぐ可能性があります。 特定の分子標的と経路は、特定の用途と状況に応じて異なる可能性があります .
類似の化合物との比較
類似の化合物
- 3-[N-(4-クロロ-3-ニトロフェニル)カルバモイル]-5-ノルボルネン-2-カルボン酸
- 3-[N-(3,4-ジクロロフェニル)カルバモイル]-5-ノルボルネン-2-カルボン酸
- 3-[N-(2,4-ジフルオロフェニル)カルバモイル]-5-ノルボルネン-2-カルボン酸
独自性
3-[N-(4-クロロフェニル)カルバモイル]-2,3-ジフェニルカルボニルオキシプロパン酸は、独特の化学的および生物学的特性を与える、その特定の構造的特徴により、ユニークです。
類似化合物との比較
Similar Compounds
- 3-[N-(4-chloro-3-nitrophenyl)carbamoyl]-5-norbornene-2-carboxylic acid
- 3-[N-(3,4-dichlorophenyl)carbamoyl]-5-norbornene-2-carboxylic acid
- 3-[N-(2,4-difluorophenyl)carbamoyl]-5-norbornene-2-carboxylic acid
Uniqueness
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H18ClNO7 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
2,3-dibenzoyloxy-4-(4-chloroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H18ClNO7/c25-17-11-13-18(14-12-17)26-21(27)19(32-23(30)15-7-3-1-4-8-15)20(22(28)29)33-24(31)16-9-5-2-6-10-16/h1-14,19-20H,(H,26,27)(H,28,29) |
InChIキー |
HFGXHQKOJOFFOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
![methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate](/img/structure/B11703370.png)
![N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)


![2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)
![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide](/img/structure/B11703404.png)
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11703419.png)
![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11703432.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)
